![molecular formula C27H30N4O3 B13546388 N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethylamino, methoxy, and pyridinyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide typically involves multiple steps, including:
Formation of the Dimethylamino Group: This step may involve the reaction of a suitable precursor with dimethylamine under controlled conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridinyl Group: This step may involve the use of coupling agents such as EDCI or DCC to link the pyridinyl group to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide
- N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide
Uniqueness
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C27H30N4O3 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)-3-methylphenyl]-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C27H30N4O3/c1-7-25(32)31(21-10-13-24(30(4)5)19(3)15-21)26(20-9-8-14-28-17-20)27(33)29-23-12-11-22(34-6)16-18(23)2/h7-17,26H,1H2,2-6H3,(H,29,33) |
InChI-Schlüssel |
FXSQRAGHNSGTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C(C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)C)C(=O)C=C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



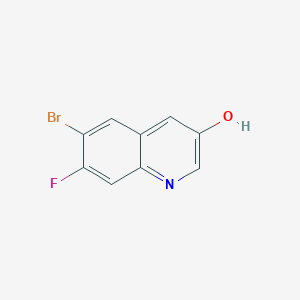
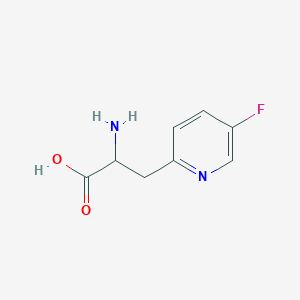
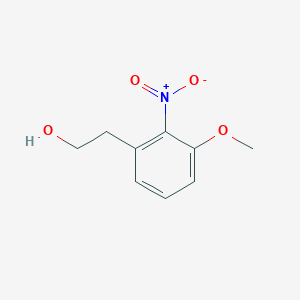
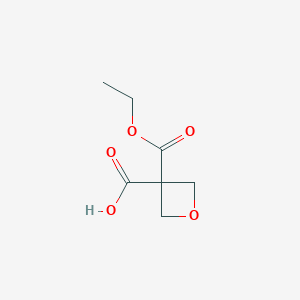
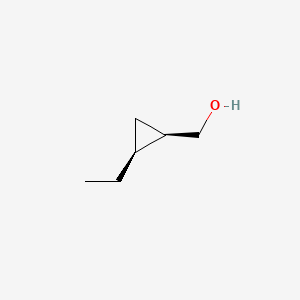
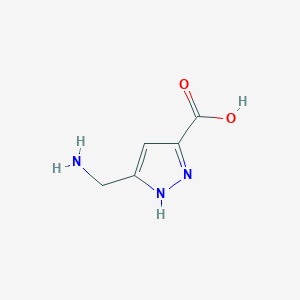
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)
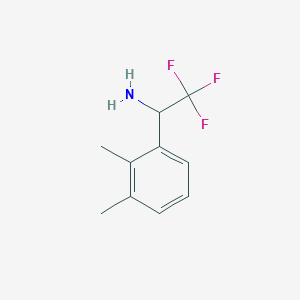


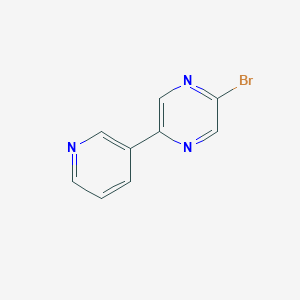

![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13546383.png)
